8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a triazolo-pyrazine core, which is a common scaffold in many biologically active molecules. This compound is also known by its alternative name, Fezolinetant .
Preparation Methods
The synthesis of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves several steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents used .
Chemical Reactions Analysis
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a neurokinin 3 receptor antagonist, which makes it a potential candidate for treating conditions like menopausal hot flashes.
Antimicrobial Activity: Derivatives of this compound have shown promising antibacterial and antifungal activities.
Antiviral Research: Some studies have explored its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one primarily involves the inhibition of neurokinin 3 receptors. By blocking these receptors, the compound can modulate neuronal activity in the hypothalamus, which is responsible for regulating body temperature and other physiological processes .
Comparison with Similar Compounds
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can be compared with other triazolo-pyrazine derivatives:
Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Triazolo[3,4-b][1,3,4]thiadiazine: These compounds have shown diverse pharmacological activities, including anticancer and enzyme inhibition.
Triazolo[4,3-a]pyrazine derivatives: These have been studied for their antibacterial properties.
The uniqueness of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one lies in its specific inhibition of neurokinin 3 receptors, which distinguishes it from other similar compounds with broader or different biological activities.
Properties
Molecular Formula |
C11H7FN4OS |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
8-(4-fluorophenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H7FN4OS/c12-7-1-3-8(4-2-7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17) |
InChI Key |
PICASIMFODAECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=NC=CN3C2=NNC3=O |
Origin of Product |
United States |
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